8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione
Description
Chemical Structure and Properties The compound 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS 902047-64-7) is a purine-2,6-dione derivative with the molecular formula C₁₁H₁₅N₅O₂ (molar mass: 249.27 g/mol) . Its structure features:
- 1,3-dimethyl groups at positions 1 and 2.
- A 2-methylpropenyl (allylic) substituent at position 5.
- An amino group at position 6.
Properties
IUPAC Name |
8-amino-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h1,5H2,2-4H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSBIFYKTUTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406705 | |
| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902047-64-7 | |
| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Purine-2,6-dione derivatives exhibit diverse pharmacological activities depending on substituent modifications. Below is a detailed comparison of the target compound with structurally related analogues.
Key Observations :
- Position 7 : Propenyl, propargyl, or alkyl chains influence steric bulk and hydrophobic interactions. Allylic groups (as in the target compound) may enhance membrane permeability compared to alkynyl or aromatic substituents.
- Position 8: Amino groups (target compound) contrast with bromo (CP-8) or alkylamino (Compound 15) groups.
Table 2: Pharmacological Comparison
Key Insights :
- AChE Inhibition: Compound 2b’s piperidine-hexyl chain enhances activity, suggesting that bulky substituents at position 7 improve enzyme interaction . The target compound’s amino group may offer different binding modes.
- Antiarrhythmic Activity: Compound 15’s morpholinyl-ethylamino group at position 8 contributes to α-adrenoreceptor modulation, while the target compound’s amino group may favor other targets .
- Anti-inflammatory Potential: Bromo-substituted CP-8 shows adenosine receptor antagonism, whereas the amino group in the target compound could engage in alternative pathways .
Physicochemical and Structural Analysis
- Electronic Effects: Electron-withdrawing groups (e.g., bromo in CP-8) contrast with the electron-donating amino group in the target compound, altering charge distribution and receptor interactions.
- Synthetic Flexibility : Microwave-assisted methods (e.g., ) enable rapid derivatization, whereas traditional alkylation () is suited for introducing propargyl or allylic groups.
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